

Spectroscopic Analysis of 2-(Bromomethyl)acrylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Bromomethyl)acrylic acid

Cat. No.: B041221

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **2-(Bromomethyl)acrylic acid** (CAS No. 72707-66-5), a versatile bifunctional monomer. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The quantitative spectroscopic data for **2-(Bromomethyl)acrylic acid** are summarized in the tables below, providing a clear reference for compound identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

The proton NMR spectrum of **2-(Bromomethyl)acrylic acid** provides distinct signals for each type of proton within the molecule. In a deuterated chloroform (CDCl₃) solvent, the spectrum typically displays four main signals.

Proton Type	Chemical Shift (δ) ppm	Description
Carboxylic Acid (-COOH)	~12.1	Broad singlet
Vinylic (=CH ₂)	~6.50	Singlet
Vinylic (=CH ₂)	~6.11	Singlet
Bromomethyl (-CH ₂ Br)	~4.18	Singlet

Data compiled from multiple sources. Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm.

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Based on data for acrylic acid and related α,β -unsaturated carbonyl compounds, the following are the estimated chemical shifts for **2-(Bromomethyl)acrylic acid**.

Carbon Type	Estimated Chemical Shift (δ) ppm	Description
Carbonyl (-COOH)	165-175	Quaternary carbon
Vinylic (-C=)	135-145	Quaternary carbon
Vinylic (=CH ₂)	125-135	Methylene carbon
Bromomethyl (-CH ₂ Br)	25-35	Methylene carbon

Note: These are estimated values based on typical chemical shifts for α,β -unsaturated carbonyl compounds and related acrylic acid derivatives. Actual values may vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of **2-(Bromomethyl)acrylic acid** shows characteristic absorption bands that confirm the presence of its key functional groups.

Functional Group	Wavenumber (cm ⁻¹)	Description of Absorption
O-H (Carboxylic Acid)	2500-3300	Broad
C=O (Carbonyl)	~1689	Strong, Sharp
C=C (Alkene)	~1626	Medium

Data sourced from Organic Syntheses Procedure.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural insights through fragmentation patterns. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum exhibits a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[\[1\]](#)

m/z	Relative Intensity (%)	Possible Fragment
164/166	~1.0	[M] ⁺ , Molecular Ion
147/149	~1.0	[M-OH] ⁺
121/119	~2.4	[M-COOH] ⁺
85	100	[M-Br] ⁺
39	50.0	C ₃ H ₃ ⁺

Data obtained from MS-NW-7115.[\[2\]](#)

Experimental Protocols

The following sections describe generalized, standard protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:

- For ^1H NMR, accurately weigh approximately 5-20 mg of solid **2-(Bromomethyl)acrylic acid**. For ^{13}C NMR, a higher concentration of 20-50 mg is recommended.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform- d , CDCl_3) in a clean vial.
- Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.
- Filter the solution through a pipette with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter. The final solution depth should be approximately 4-5 cm.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's spinner turbine.
 - Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
 - Shim the magnetic field to optimize its homogeneity and achieve high resolution.
 - Tune the probe for the desired nucleus (^1H or ^{13}C).
 - Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay, number of scans) and acquire the spectrum. For ^{13}C , a proton-decoupled experiment is standard.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase the resulting spectrum and perform a baseline correction.
 - Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like TMS.
 - Integrate the signals in the ^1H spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) to remove any moisture.
 - In an agate mortar, grind 1-2 mg of solid **2-(Bromomethyl)acrylic acid** into a fine powder.
 - Add approximately 100-200 mg of the dry KBr to the mortar and grind the mixture rapidly to ensure a homogeneous dispersion of the sample within the KBr matrix.
 - Transfer the powdered mixture to a pellet-forming die.
- Pellet Formation:
 - Place the die into a hydraulic press.
 - Apply pressure (typically several tons) to the mixture to form a thin, transparent, or translucent pellet.
- Data Acquisition:
 - Acquire a background spectrum of the empty spectrometer.
 - Mount the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (Electron Ionization - EI)

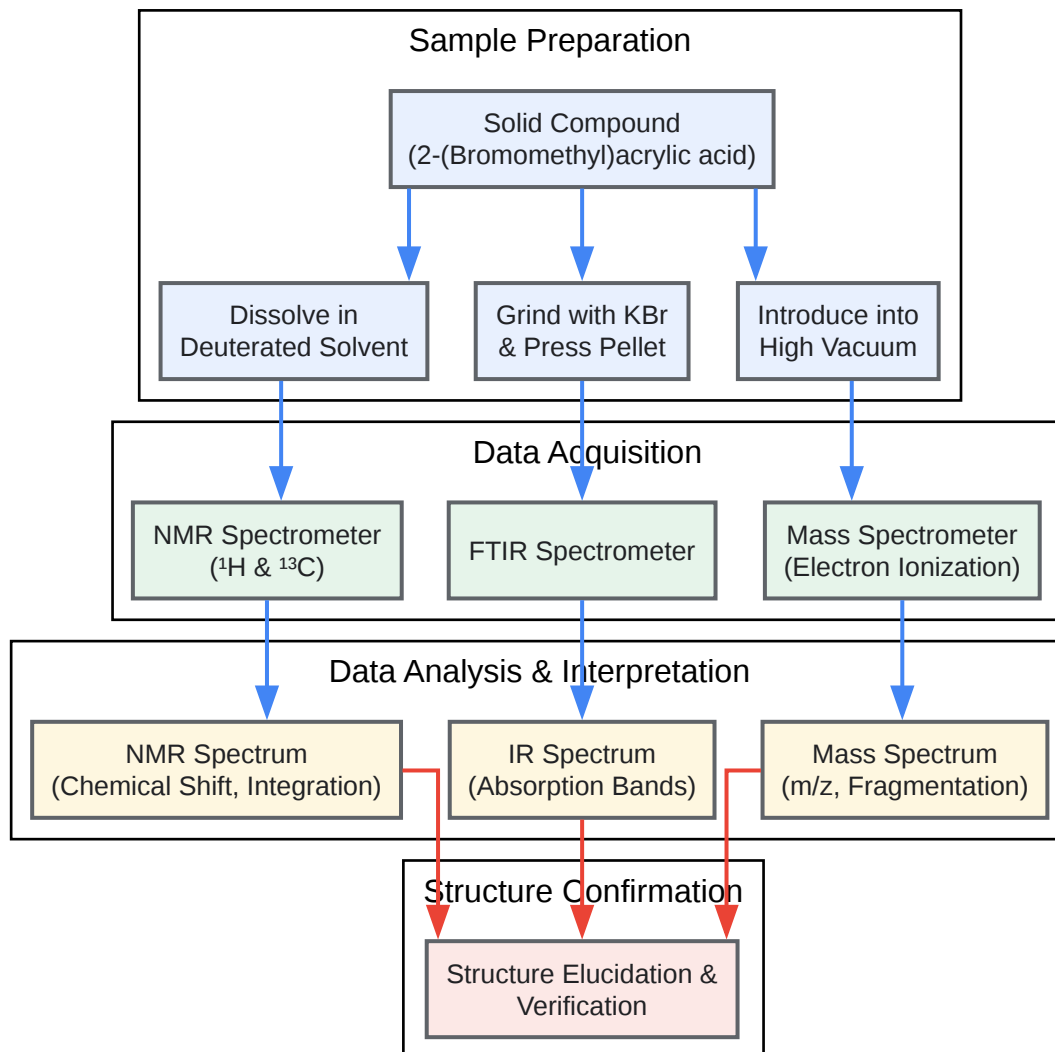
- Sample Introduction:
 - Introduce a small amount of the **2-(Bromomethyl)acrylic acid** sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
 - Heat the probe to volatilize the sample into the ion source.
- Ionization:

- In the ion source, which is under high vacuum, the gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This bombardment causes the molecules to ionize, forming a molecular ion ($[M]^+$), and to fragment into smaller, characteristic ions.
- Mass Analysis and Detection:
 - The positively charged ions are accelerated out of the ion source and into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
 - The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
 - A detector records the abundance of each ion at its specific m/z value, generating the mass spectrum.

Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Bromomethyl)acrylic acid**.

General Workflow for Spectroscopic Analysis



[Click to download full resolution via product page](#)

Caption: Workflow from sample preparation to structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(BROMOMETHYL)ACRYLIC ACID(72707-66-5) ¹³C NMR [m.chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-(Bromomethyl)acrylic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b041221#spectroscopic-data-for-2-bromomethyl-acrylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com